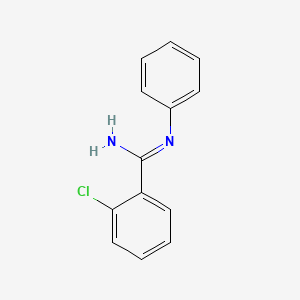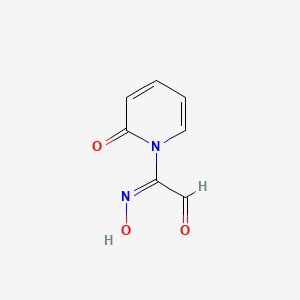
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is a heterocyclic compound that features a pyridine ring with an oxime functional group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxime group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
- Pyridine-2-carboxaldehyde oxime
- 2-Pyridinecarboxaldehyde oxime
- Pyridine-2-carboxaldehyde
Comparison: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(2-oxopyridin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6N2O3/c10-5-6(8-12)9-4-2-1-3-7(9)11/h1-5,12H/b8-6+ |
InChI Key |
OXKLNBJFXDMYLQ-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1)/C(=N/O)/C=O |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=NO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


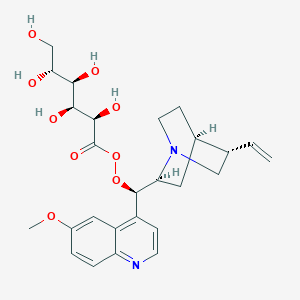
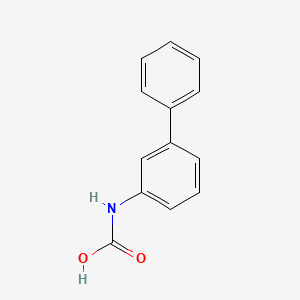
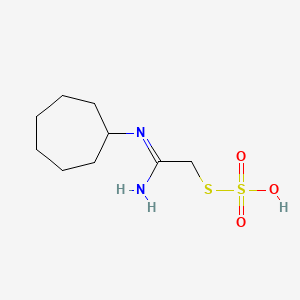
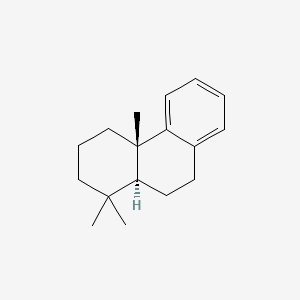

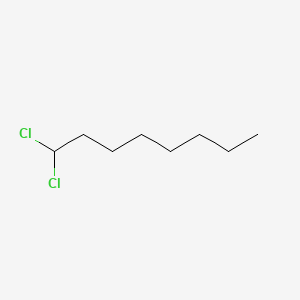
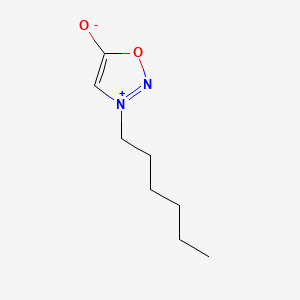
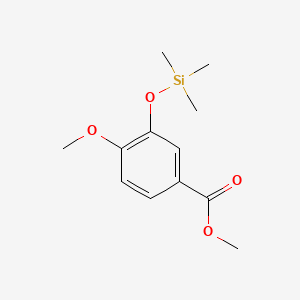
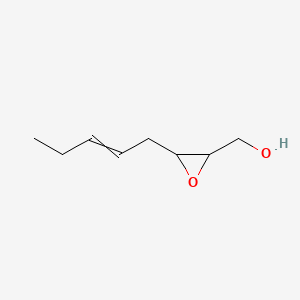
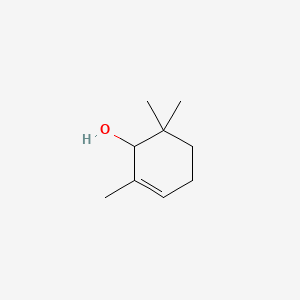
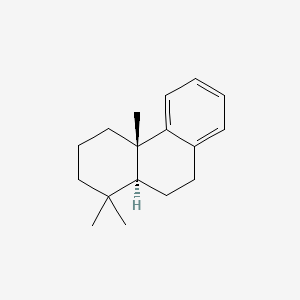
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
